3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound containing both oxadiazole and carboxylic acid functional groups. It belongs to a class of compounds known as 1,3,4-oxadiazoles, which have gained considerable attention in medicinal chemistry due to their diverse biological activities. [] This compound has emerged as a promising scaffold for developing novel therapeutic agents, particularly for metabolic disorders. []
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound classified under the oxadiazole family. Its molecular formula is , with a molecular weight of 218.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research .
The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves:
A common synthetic route includes:
The molecular structure of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid features a phenyl group attached to a 1,3,4-oxadiazole ring and a propanoic acid moiety. The InChI key for this compound is CUYMDSTYUZAYFH-UHFFFAOYSA-N, and its InChI representation is:
The compound's structural data can be accessed through chemical databases such as PubChem, which provides detailed information on its properties and synthesis .
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo several chemical reactions:
Common reagents include:
The mechanism of action for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with various biological targets. These interactions can lead to alterations in cellular processes that may inhibit cancer cell proliferation.
Studies have shown that oxadiazole derivatives exhibit significant anticancer activity by disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Some notable physical properties include:
Chemical properties include:
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds that offer promising avenues for drug development and therapeutic interventions.
The foundational synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid hinges on diacylhydrazine cyclodehydration. This route commences with the esterification of β-arylpropionic acids, followed by hydrazinolysis to yield acid hydrazides. Subsequent N-acylation with benzoic acid derivatives generates di-substituted diacylhydrazine intermediates. Cyclodehydration using phosphorus-based reagents (e.g., POCl₃, P₂O₅, or P₄O₁₀) closes the 1,3,4-oxadiazole ring, appending the propanoic acid chain at C2 [1] [8]. Key advantages include high regioselectivity and compatibility with diverse aryl groups.
A critical modification involves β-benzoylpropionic acid as a precursor, where the ketone carbonyl participates in intramolecular cyclization under acidic conditions. This method efficiently anchors the propanoic acid moiety directly to the heterocycle, facilitating downstream derivatization [8]. Yields range from 70–90% for electron-neutral substrates but drop significantly with electron-deficient rings due to reduced nucleophilicity during cyclization [4].
Table 1: Traditional Cyclodehydration Reagents and Outcomes
Diacylhydrazine Precursor | Reagent/Conditions | Cyclized Product | Yield (%) |
---|---|---|---|
N'-Benzoyl-β-phenylpropionohydrazide | POCl₃, reflux, 6h | 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | 89 |
N'-(4-Nitrobenzoyl)-β-phenylpropionohydrazide | P₄O₁₀, 120°C, 3h | 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid | 65 |
N'-(4-Methoxybenzoyl)-β-phenylpropionohydrazide | P₂O₅Cl₄, 40°C, 2h | 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid | 75 |
Peptidomimetic applications exploit the propanoic acid chain for amide coupling with amino acid esters or peptides, mimicking natural peptide backbones. Carbodiimide-mediated (DCC/EDC) activation enables condensation with protected amines (e.g., glycine methyl ester, L-alanylbenzylamine), yielding hybrid architectures where the oxadiazole acts as a rigid spacer enhancing metabolic stability [1]. Post-coupling deprotection (e.g., hydrogenolysis of Cbz groups) furnishes free amine-functionalized derivatives for biological screening [4].
Arylazo-functionalized derivatives expand utility in materials science. Diazotization of 5-(4-aminophenyl)-2-alkyl-1,3,4-oxadiazoles, followed by coupling with phenols or N,N-dimethylaniline, generates conjugated azobenzene-oxadiazole-propanoic acid hybrids. These exhibit pH-dependent chromism (λₘₐₓ 450–550 nm) and serve as photo-switchable motifs [4].
Table 2: Biological Activity of Key Peptidomimetic Derivatives
Derivative Structure | Biological Target | Key Activity Metric |
---|---|---|
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(glycyl)propanamide | Peptide deformylase | IC₅₀ = 1.8 μM (vs. 5.2 μM for lead) |
3-(5-(4-Azophenol)-1,3,4-oxadiazol-2-yl)propanoic acid | Tubulin polymerization | 78% inhibition at 10 μM (colchicine site) |
Methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate-L-phenylalaninate | MMP-2 metalloproteinase | Kᵢ = 0.4 μM (selectivity index >100) |
POCl₃-mediated cyclization dominates large-scale synthesis due to superior efficiency. The mechanism involves sequential steps: (i) nucleophilic attack by the diacylhydrazine carbonyl oxygen on POCl₃ phosphorus, forming a dichlorophosphate adduct; (ii) chloride displacement by the adjacent hydrazide nitrogen, generating an imidoyl chloride intermediate; and (iii) E2 elimination of HPO₂Cl₂ under base (e.g., pyridine) catalysis to aromatize the oxadiazole ring. This E2 pathway prevents carbocation rearrangements, ensuring product fidelity [6] [7] [8].
Co-catalytic systems enhance reactivity for sterically hindered substrates. Combining POCl₃ with ZnCl₂ (10 mol%) lowers the energy barrier for cyclization by stabilizing the transition state. Alternatively, ionic liquids like [BMIM][PF₆] facilitate solvent-free reactions at 80°C, reducing POCl₃ stoichiometry from 5:1 to 2:1 (vs. diacylhydrazine) and improving yields by 15–20% [8]. Microwave irradiation (120°C, 30 min) further accelerates the process, minimizing decomposition of acid-labile groups [1].
Table 3: Optimization of POCl₃-Driven Cyclodehydration
Parameter | Standard Conditions | Optimized Protocol | Yield Gain |
---|---|---|---|
Temperature | Reflux (110°C) | Microwave, 120°C, 300W | +12% |
POCl₃ Equivalents | 5.0 eq | 2.5 eq + ZnCl₂ (10 mol%) | +18% |
Solvent | Chlorobenzene | Solvent-free + [BMIM][PF₆] | +22% |
Base | Pyridine (3 eq) | DIPEA (2 eq) | +8% |
Solid-phase strategies enable rapid diversification of the propanoic acid scaffold. Wang resin-linked β-benzoylpropionic acid serves as the anchor: (i) esterification of the resin’s hydroxyl group with β-benzoylpropionic acid using DIC/DMAP; (ii) hydrazide formation via hydrazine hydrate; (iii) acylation with diverse aryl carboxylic acids; and (iv) POCl₃-induced cyclative cleavage, releasing 3-(5-aryl-1,3,4-oxadiazol-2-yl)propanoic acids directly into solution [3]. This approach achieves 85–92% purity per derivative with a 15-minute reaction time per step.
Photocatalytic cyclization on resin integrates modern methodologies. Irradiation (450 nm) of resin-bound diacylhydrazines with acridinium photocatalysts and cobaloxime co-catalysts induces oxidative cyclization via radical intermediates. This metal-free pathway tolerates reducible functionalities (e.g., nitro, vinyl) incompatible with phosphorous reagents [3]. Libraries of 50+ derivatives have been synthesized via this route, showcasing substituents at C5 (alkyl, alkenyl, heteroaryl) and N-functionalized propanoic amides.
Table 4: Solid-Phase Synthesis Platforms for Oxadiazole-Propanoates
Resin Type | Anchoring Chemistry | Cyclization Method | Diversity Elements | Average Yield |
---|---|---|---|---|
Wang resin | Ester linkage | POCl₃/NEt₃ | Aryl (C5), alkyl (propanoate) | 78% |
Rink amide MBHA | Amide bond | I₂/K₂CO₃ | Alkyl (C5), peptide (C-terminus) | 82% |
TentaGel S COOH | Carbodiimide coupling | [Acr-Mes]⁺/Co(dmgH)₂pyCl | Alkenyl, alkynyl (C5) | 75% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7